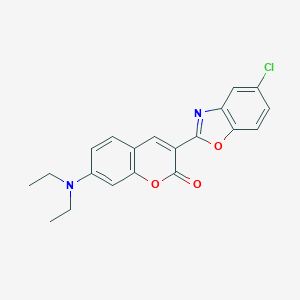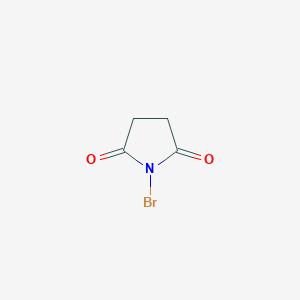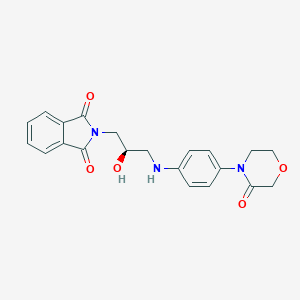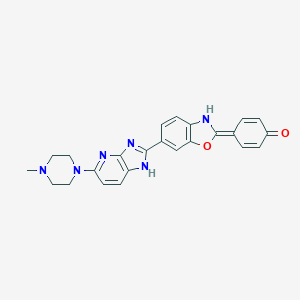
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is commonly referred to as MPIP or MPIP-OH and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism Of Action
MPIP-OH acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MPIP-OH can disrupt various cellular pathways and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
MPIP-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. In addition, MPIP-OH has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
MPIP-OH has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, MPIP-OH also has limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on MPIP-OH. One area of interest is the development of MPIP-OH analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of MPIP-OH in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to explore the potential applications of MPIP-OH in neuroscience and infectious diseases.
Synthesis Methods
The synthesis of MPIP-OH involves the reaction of 2-(2-aminobenzoxazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine with phenol in the presence of a catalyst. This process yields MPIP-OH as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
MPIP-OH has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, MPIP-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MPIP-OH has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, MPIP-OH has been shown to have antiviral and antibacterial properties.
properties
CAS RN |
126898-32-6 |
|---|---|
Product Name |
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Molecular Formula |
C24H22N6O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[6-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1,3-benzoxazol-2-yl]phenol |
InChI |
InChI=1S/C24H22N6O2/c1-29-10-12-30(13-11-29)21-9-8-19-23(27-21)28-22(25-19)16-4-7-18-20(14-16)32-24(26-18)15-2-5-17(31)6-3-15/h2-9,14,31H,10-13H2,1H3,(H,25,27,28) |
InChI Key |
FGAQBVDXWVFLKM-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)N=C(O5)C6=CC=C(C=C6)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
synonyms |
4-(5-(5-(4-methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



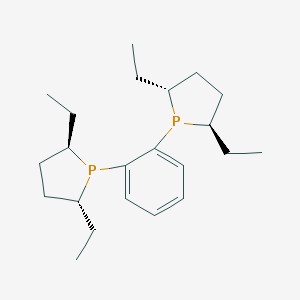

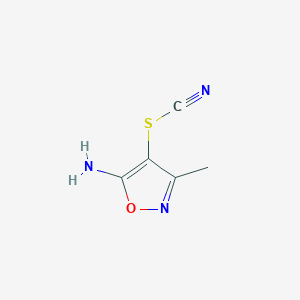





![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)


